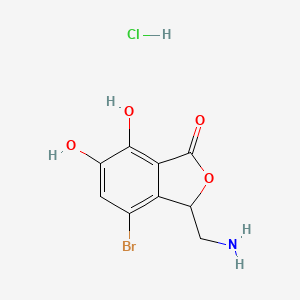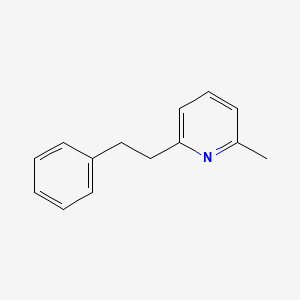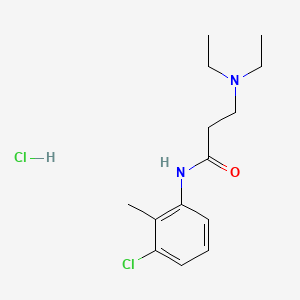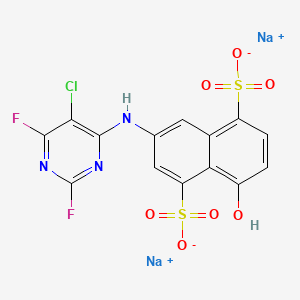
Uracil, 5-butyl-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-butyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6-dimethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl halides and methylating agents under basic conditions. For instance, the reaction of uracil with butyl bromide and methyl iodide in the presence of a strong base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of such uracil derivatives often employs large-scale alkylation reactions. These processes are optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-butyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uracil oxides, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
Uracil, 5-butyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of uracil are explored for their potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of uracil, 5-butyl-3,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: Another uracil derivative with a methyl group at the 5-position.
6-Methyluracil: Contains a methyl group at the 6-position.
5-Butyluracil: Similar to 5-butyl-3,6-dimethyluracil but lacks the additional methyl groups
Uniqueness
Uracil, 5-butyl-3,6-dimethyl- is unique due to the specific combination of butyl and methyl groups, which can enhance its chemical stability and biological activity compared to other uracil derivatives .
Properties
CAS No. |
91011-04-0 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-butyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14)12(3)9(8)13/h4-6H2,1-3H3,(H,11,14) |
InChI Key |
CUYNUTWZCBOQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)







